(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
CAS No.: 338422-47-2
Cat. No.: VC3912696
Molecular Formula: C8H9ClN4OS2
Molecular Weight: 276.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338422-47-2 |
|---|---|
| Molecular Formula | C8H9ClN4OS2 |
| Molecular Weight | 276.8 g/mol |
| IUPAC Name | [2-[(5-chlorothiadiazol-4-yl)methylsulfanyl]-3-methylimidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C8H9ClN4OS2/c1-13-5(3-14)2-10-8(13)15-4-6-7(9)16-12-11-6/h2,14H,3-4H2,1H3 |
| Standard InChI Key | XGUJCLNKMGNGSO-UHFFFAOYSA-N |
| SMILES | CN1C(=CN=C1SCC2=C(SN=N2)Cl)CO |
| Canonical SMILES | CN1C(=CN=C1SCC2=C(SN=N2)Cl)CO |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is identified by several names across scientific literature and chemical databases:
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IUPAC Name: (2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol .
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Synonyms: 4H-922, MFCD00232307, KEY001137881, and SCHEMBL3121770 .
Molecular Formula and Weight
Structural Analysis
Core Structural Features
The molecule consists of two heterocyclic moieties:
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1-Methyl-1H-imidazole-5-methanol: A five-membered aromatic ring with a methyl group at position 1 and a hydroxymethyl group at position 5.
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5-Chloro-1,2,3-thiadiazole: A five-membered ring containing sulfur and nitrogen atoms, with a chlorine substituent at position 5.
These rings are connected via a methylsulfanyl (-SCH₂-) bridge .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| SMILES | CN1C(=CN=C1SCC2=C(SN=N2)Cl)CO | |
| InChI Key | XGUJCLNKMGNGSO-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 6 (N, O, S atoms) |
Physicochemical Properties
Physical State and Stability
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Solubility: Limited solubility in polar solvents like water; moderately soluble in DMSO and methanol .
Spectroscopic Data
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IR Spectroscopy: Peaks corresponding to O-H (3300 cm⁻¹), C-Cl (750 cm⁻¹), and S-C (650 cm⁻¹) bonds .
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NMR:
Synthesis and Derivatives
Synthetic Pathways
The compound is typically synthesized via multi-step reactions:
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Thiadiazole Formation: Reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with thiourea to form the thiadiazole core .
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Imidazole Functionalization: Coupling the thiadiazole moiety with 1-methyl-5-hydroxymethylimidazole using a sulfanylating agent (e.g., thiophosgene) .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Thiourea, HCl, reflux, 6h | 68% | |
| 2 | Thiophosgene, K₂CO₃, DMF, rt, 4h | 55% |
Derivatives and Analogues
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Methyl Ether Derivative: Replacement of the hydroxyl group with methoxy to enhance lipophilicity .
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Chlorine Substituent Modifications: Substitution with fluorine or bromine to study electronic effects .
Applications and Research Findings
Industrial and Research Uses
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